

# (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine

## molecular weight

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### Compound of Interest

**Compound Name:** (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine

**Cat. No.:** B150761

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An In-Depth Technical Guide to **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine**: Properties, Synthesis, and Applications

## Introduction

**(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine** is a substituted pyrazole that serves as a valuable building block in the fields of medicinal chemistry and organic synthesis. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.<sup>[1]</sup> This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic pathway, characterization methods, and potential applications of **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine**, tailored for researchers and professionals in drug development. This molecule's specific substitution pattern offers a unique three-dimensional vector for chemical exploration, making it a key intermediate for creating novel bioactive compounds.<sup>[2]</sup>

## Part 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine** is characterized

by a molecular weight of approximately 139.20 g/mol .<sup>[3][4][5]</sup> Its key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N <sub>3</sub>	[2][3][6]
Molecular Weight	139.20 g/mol	[3][4][5]
CAS Number	352018-93-0	[2][3][4]
IUPAC Name	(1,3,5-trimethylpyrazol-4-yl)methanamine	[2][4]
Synonyms	(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine, C-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-METHYLAMINE	[2][3]
SMILES	CC1=C(C(=NN1C)C)CN	[2][4]
InChI Key	DGBHLRORWEBLP-UHFFFAOYSA-N	[2][4][7]
Computed XLogP3	-0.1	[4]

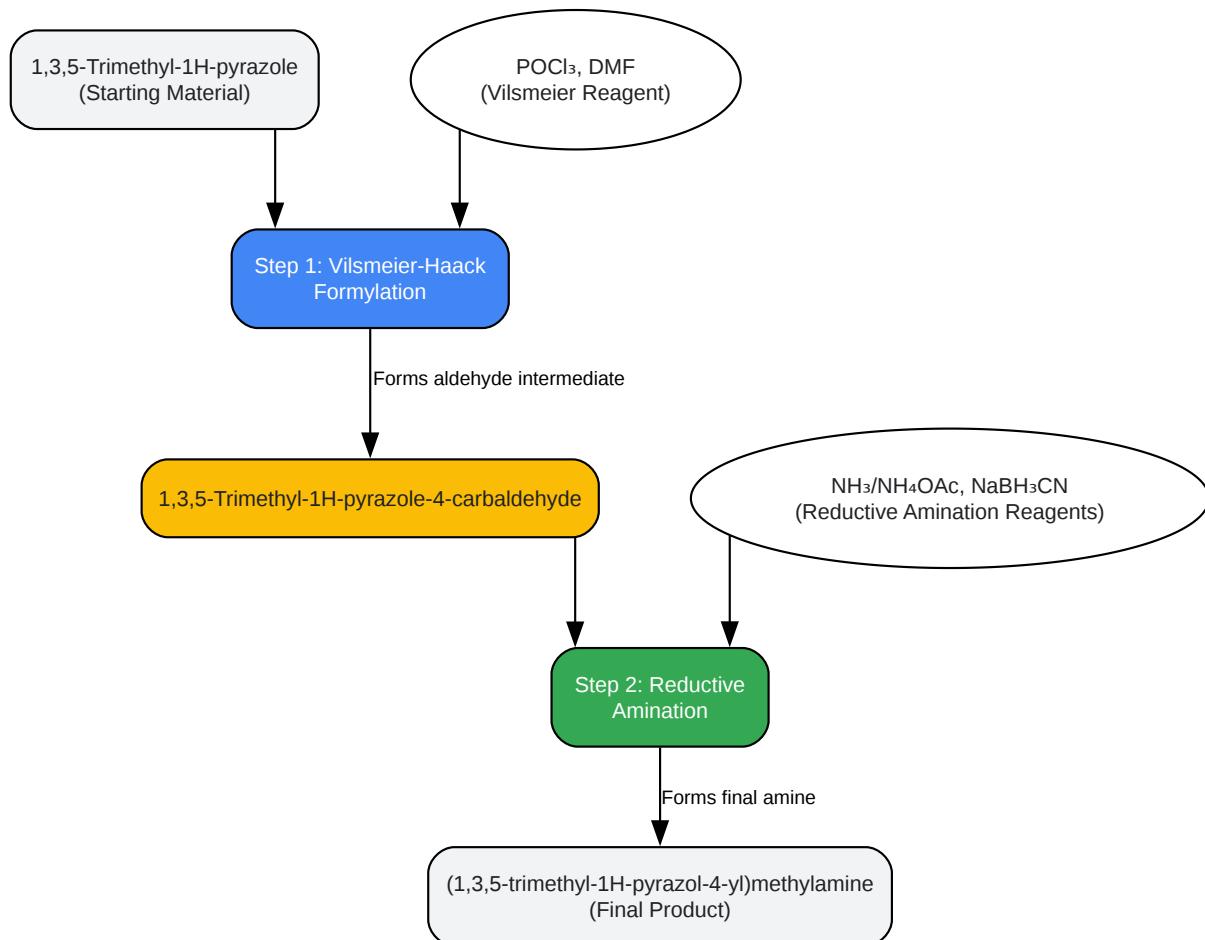
## Part 2: Synthesis and Characterization

As a chemical intermediate, robust methods for the synthesis and characterization of **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine** are critical for its use in further chemical transformations.

## Representative Synthetic Pathway

While multiple routes to substituted pyrazoles exist, a common and effective strategy for introducing a methylamine group at the C4 position of a pre-formed pyrazole ring involves a two-step process: Vilsmeier-Haack formylation followed by reductive amination. This approach offers high regioselectivity and generally good yields.

The logical workflow for this synthesis is outlined below.

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Caption: Proposed two-step synthesis of the title compound.

## Experimental Protocol: Representative Synthesis

### Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

- Reagent Preparation: In a three-necked flask under an inert atmosphere (N<sub>2</sub> or Ar), cool dimethylformamide (DMF, 3 equivalents) to 0°C.

- Vilsmeier Reagent Formation: Add phosphorus oxychloride ( $\text{POCl}_3$ , 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
- Reaction: Dissolve the starting material, 1,3,5-trimethyl-1H-pyrazole, in a suitable solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0°C.
- Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution until the pH is ~7-8.
- Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the crude aldehyde intermediate.
- Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.

#### Step 2: Synthesis of **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine** (Final Product)

- Reaction Setup: To a solution of the aldehyde intermediate (1 equivalent) in methanol ( $\text{MeOH}$ ), add ammonium acetate ( $\text{NH}_4\text{OAc}$ , ~10 equivalents) or a solution of ammonia in methanol.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ , 1.5 equivalents) portion-wise to the reaction mixture. Caution:  $\text{NaBH}_3\text{CN}$  is toxic and should be handled in a fume hood.
- Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-12 hours.

- Quenching and Work-up: Acidify the reaction mixture to pH ~2 with dilute HCl to decompose any remaining reducing agent. Then, basify with aqueous NaOH to pH >10.
- Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate. Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: The resulting crude amine can be purified by column chromatography or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

## Characterization

The structural identity and purity of the synthesized **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine** should be confirmed using standard analytical techniques. Spectroscopic data for this compound can be sourced for comparison.<sup>[8]</sup>

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct singlets for the three methyl groups on the pyrazole ring ( $\text{N-CH}_3$ ,  $\text{C3-CH}_3$ , and  $\text{C5-CH}_3$ ). A singlet or doublet for the benzylic-type  $\text{CH}_2$  group and a broad singlet for the  $\text{NH}_2$  protons would also be expected.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals corresponding to the three methyl carbons, the methylene carbon ( $\text{CH}_2$ ), and the three unique carbons of the pyrazole ring.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak  $[\text{M}]^+$  or a protonated molecular ion peak  $[\text{M}+\text{H}]^+$  corresponding to the calculated molecular weight of 139.20.
- IR (Infrared Spectroscopy): The IR spectrum should feature characteristic N-H stretching bands (typically in the  $3300\text{-}3400\text{ cm}^{-1}$  region) for the primary amine, along with C-H and C=N stretching frequencies.

## Part 3: Applications in Research and Drug Development

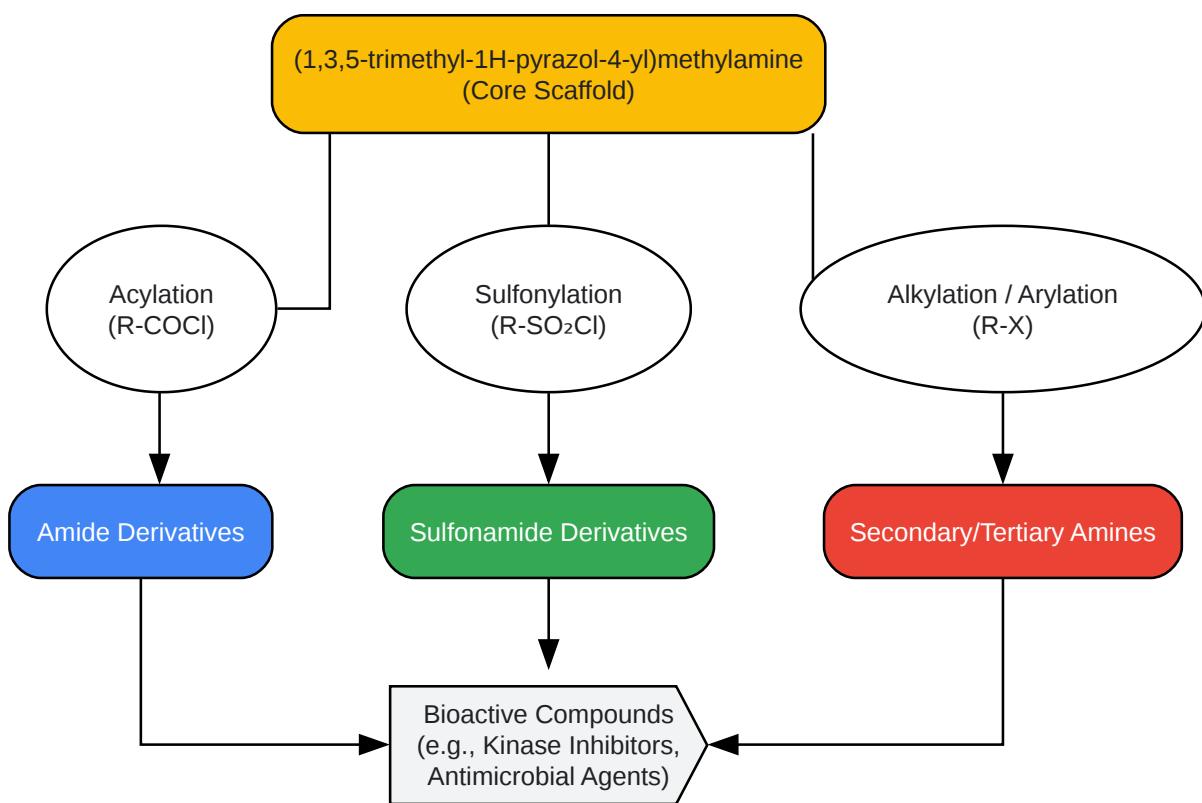
The title compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.<sup>[2]</sup> The pyrazole scaffold is a cornerstone in medicinal chemistry, and this specific building block offers chemists a reliable anchor point for molecular elaboration.

## Role as a Chemical Building Block

The primary amine functionality serves as a nucleophilic handle for a wide array of chemical reactions, including:

- Amide bond formation
- Sulfonamide synthesis
- Urea and thiourea formation
- Reductive amination with other carbonyls
- N-alkylation and N-arylation reactions

This versatility allows for its incorporation into larger, more complex structures, enabling the exploration of chemical space around a desired pharmacophore.

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Caption: Role as a versatile scaffold in chemical synthesis.

## Potential in Kinase Inhibitor Design

Many successful kinase inhibitors feature a substituted pyrazole core that can act as a hinge-binding motif within the ATP-binding pocket of protein kinases. The specific substitution pattern of **(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine** provides vectors that can be functionalized to target different regions of the kinase active site. For instance, the pyrazole itself can form hydrogen bonds, while the appended methylamine can be extended to reach solvent-exposed regions or other sub-pockets, as seen in complex drugs like Acrizanib, a VEGFR-2 inhibitor containing a substituted pyrazole.[9]

## Part 4: Handling and Storage

- Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

- Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refrigeration is recommended.

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